molecular formula C7H6ClNO2 B067147 6-Chloropyridin-3-yl acetate CAS No. 188057-24-1

6-Chloropyridin-3-yl acetate

Cat. No. B067147
M. Wt: 171.58 g/mol
InChI Key: NWKLWOGUAXAQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 6-Chloropyridin-3-yl acetate derivatives involves complex chemical reactions. Shen et al. (2012) synthesized pyrazole derivatives including 5-acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, characterized by NMR, IR spectroscopies, and HRMS analyses. Their study provided insights into the synthesis process, utilizing density-functional-theory (DFT) calculations for molecular structure studies (Shen et al., 2012).

Molecular Structure Analysis

The molecular structure of synthesized compounds, including those related to 6-Chloropyridin-3-yl acetate, has been extensively studied using X-ray diffraction and compared with DFT calculations. This analysis helps in understanding the compound's stability and tautomeric forms, providing a deep insight into its chemical nature and potential applications (Shen et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloropyridin-3-yl acetate derivatives are pivotal in synthesizing novel compounds with potential biological activities. Qiao et al. (2021) explored the synthesis of novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, showcasing their anti-cancer activity and highlighting the compound's versatility in forming bioactive molecules (Qiao et al., 2021).

Physical Properties Analysis

The physical properties of 6-Chloropyridin-3-yl acetate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulations. These properties are often determined using various analytical techniques, including crystallography and spectroscopy, to ensure the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 6-Chloropyridin-3-yl acetate, including its reactivity with other compounds, stability under different conditions, and its ability to form complexes with metals, are essential for its use in chemical synthesis and as a precursor in pharmaceuticals and agrochemicals. Studies like those conducted by Qiao et al. (2021) provide valuable information on the compound's reactivity and potential for creating complex structures with biological activities (Qiao et al., 2021).

Scientific Research Applications

Synthesis of Antithrombotic Drugs

One notable application in scientific research is in the synthesis of antithrombotic drugs. A review on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlights the importance of specific chloropyridine derivatives in pharmaceutical synthesis. The review discusses various synthetic methodologies for (S)-clopidogrel, emphasizing the need for efficient synthesis routes due to its high demand and significant role in preventing thrombotic events (Saeed et al., 2017).

Metal-Organic Frameworks (MOFs) for Gas Separation

Exploration of porous metal–organic frameworks (MOFs) for gas separation and purification represents another field of research where related compounds might be of interest. MOFs have shown promise for the differential recognition of small gas molecules due to their unique pore structures and surfaces. The synthesis and application of MOFs in gas separation processes could potentially benefit from the functionalization with chloropyridine derivatives (Lin et al., 2017).

Environmental Remediation

Chloropyrifos and its metabolites' degradation through microbial action is a significant area of environmental science research. While this specifically focuses on organophosphorus pesticides, the methodologies and findings could provide insights into handling related chloropyridine compounds in environmental contexts. The review emphasizes the importance of identifying microbial strains capable of degrading such pollutants, indicating the broader relevance of understanding chemical degradation pathways in environmental remediation (Bose et al., 2021).

Analytical and Bioanalytical Applications

The development of ionic liquid-modified materials for solid-phase extraction and separation highlights the growing interest in modifying analytical materials with various compounds, including potentially chloropyridine derivatives. These modifications aim to enhance the properties of materials used in liquid and gas chromatography, capillary electrochromatography, and other analytical techniques. The review by Vidal, Riekkola, and Canals (2012) discusses the advancements in ionic liquid-modified materials, underscoring the potential for innovative applications in analytical sciences (Vidal et al., 2012).

Safety And Hazards

The safety data sheet for 6-Chloropyridin-3-yl acetate indicates that it is for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

(6-chloropyridin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLWOGUAXAQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356133
Record name 5-Acetyloxy-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridin-3-yl acetate

CAS RN

188057-24-1
Record name 5-Acetyloxy-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

48% Aqueous tetrafluoroboric acid (40.5 mL) was added to the above-obtained 5-amino-2-chloropyridine (18 g) in ethanol (360 mL), and under cooling at −5° C., tert-butyl nitrite (23.5 mL) was added dropwise to the resultant mixture, followed by stirring for 20 minutes. Diethyl ether was added to the reaction mixture, and the precipitated product was recovered by filtration, followed by drying, to thereby give 6-chloropyridine-3-diazonium tetrafluoroborate (32 g, quantitative amount). The thus-obtained diazonium salt (32 g) in acetic anhydride (160 mL) was heated gradually to 90° C., and the mixture was stirred for 45 minutes, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was sequentially washed with water and saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel chromatography (hexane-ethyl acetate), to thereby give 5-acetoxy-2-chloropyridine as a solid (10 g, 42%).
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40.5 mL
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18 g
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360 mL
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23.5 mL
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reactant
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